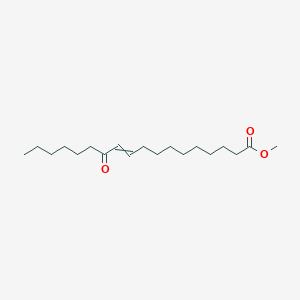

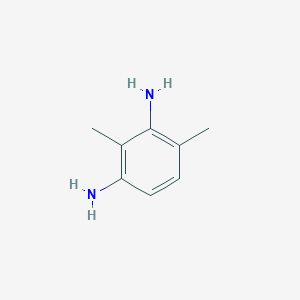

![molecular formula C22H18N4O4 B1229606 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1229606.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a member of benzimidazoles.

Wissenschaftliche Forschungsanwendungen

Cancer Research

- A series of trisubstituted benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide, were synthesized and evaluated for their efficacy in inhibiting breast cancer cell proliferation. Notably, a related compound, N-(4-cyano-3-(trifluoromethyl) phenyl)-4-fluoro-3-nitrobenzamide, emerged as a potent inhibitor of MDA-MB-231 breast cancer cell proliferation (Thimmegowda et al., 2008).

Anti-Ulcerative and Prokinetic Agents

- Benzimidazole derivatives, including this compound, have been synthesized and examined for anti-ulcerative activity. These derivatives are considered potential prokinetic agents, following the example of Cinitapride, a commercially successful anti-ulcerative drug (Srinivasulu et al., 2005).

Anticancer Potential

- A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including the compound , demonstrated their potential as anticancer agents. Compound 6, closely related to this compound, showed significant activity against the A549 cell line, suggesting a possible pathway for cancer treatment (Romero-Castro et al., 2011).

Parasitic Disease Treatment

- Benzimidazole derivatives, closely related to this compound, have been evaluated for their effectiveness in treating alveolar hydatid disease (AHD) caused by Echinococcus multilocularis metacestodes. Significant morphological damage to the parasite was observed, indicating potential use in AHD chemotherapy (Walchshofer et al., 1990).

Drug Discovery and Synthesis

- A diverse library of benzimidazole derivatives, including the compound of interest, was created using a novel synthetic approach involving microwave-assisted reactions and ionic liquid support. This methodology facilitates drug discovery programs (Chanda et al., 2012).

Vasorelaxant Properties

- 2-(Substituted phenyl)-1H-benzimidazole derivatives, akin to the compound , have been synthesized and assessed for their vasorelaxant properties. These compounds, particularly the 5-nitro derivatives, demonstrated potential as novel leads for treating hypertensive diseases (Estrada-Soto et al., 2006).

Antibacterial Activity Against MRSA

- N-Substituted benzimidazole derivatives, similar to the compound , have been synthesized and shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). A specific derivative, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, was notably potent (Chaudhari et al., 2020).

Eigenschaften

Molekularformel |

C22H18N4O4 |

|---|---|

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide |

InChI |

InChI=1S/C22H18N4O4/c1-2-30-20-12-9-15(13-19(20)26(28)29)22(27)23-16-10-7-14(8-11-16)21-24-17-5-3-4-6-18(17)25-21/h3-13H,2H2,1H3,(H,23,27)(H,24,25) |

InChI-Schlüssel |

ZERAXQQALYYLPJ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

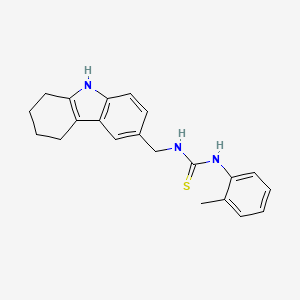

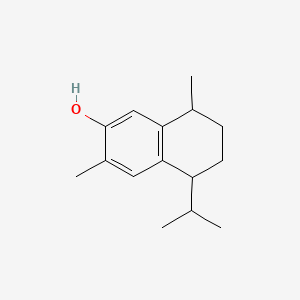

![N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)

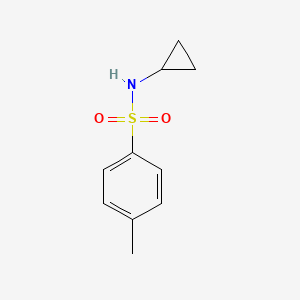

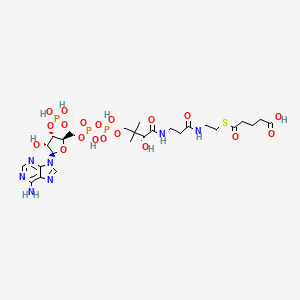

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)

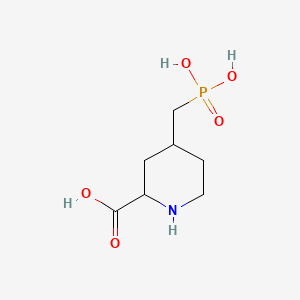

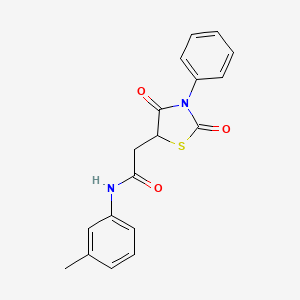

![N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide](/img/structure/B1229541.png)

![6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1229542.png)

![2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1229544.png)

![5-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1229548.png)